3-Chloro-2-phenylpyridine
Overview
Description
3-Chloro-2-phenylpyridine is an organic compound that belongs to the class of chloropyridines. It is characterized by a pyridine ring substituted with a chlorine atom at the third position and a phenyl group at the second position. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-phenylpyridine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, where a phenylboronic acid reacts with 3-chloropyridine in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.
Another method involves the nucleophilic substitution reaction, where a phenyl group is introduced to 3-chloropyridine using a suitable nucleophile . This reaction also occurs under relatively mild conditions and provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura cross-coupling reactions due to their efficiency and scalability . The reaction conditions are optimized to ensure high yield and purity of the product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Coupling Reactions: It participates in coupling reactions such as the Suzuki–Miyaura and Heck reactions, where it forms new carbon-carbon bonds.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions like Suzuki–Miyaura and Heck reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and phenyl derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research .
Scientific Research Applications
3-Chloro-2-phenylpyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-2-phenylpyridine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the chlorine atom at the third position.
3-Chloropyridine: Similar but lacks the phenyl group at the second position.
2-Chloro-3-cyanopyridine: Contains a cyano group instead of a phenyl group.
Uniqueness
3-Chloro-2-phenylpyridine is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
3-chloro-2-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCRJKGDVZGMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479924 | |
Record name | 3-CHLORO-2-PHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634198-21-3 | |
Record name | 3-CHLORO-2-PHENYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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